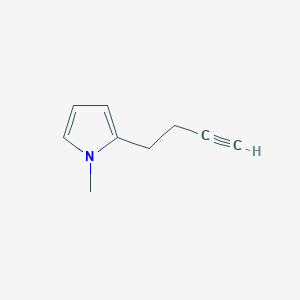
2-But-3-ynyl-1-methylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-ynyl-1-methylpyrrole is a heterocyclic organic compound that belongs to the pyrrole family. It contains a five-membered ring with four carbon atoms and one nitrogen atom. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-But-3-ynyl-1-methylpyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields .
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles. This approach provides distinct reactivity compared to N-sulfonyl protection .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. Catalysts and reaction conditions are optimized to ensure efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-But-3-ynyl-1-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrroles.
Scientific Research Applications
2-But-3-ynyl-1-methylpyrrole has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of materials with specific properties, such as conducting polymers and sensors.
Mechanism of Action
The mechanism of action of 2-But-3-ynyl-1-methylpyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A basic heterocyclic compound with a similar structure but without the but-3-ynyl and methyl groups.
Pyridine: Another aromatic heterocycle with a nitrogen atom in the ring, but with different electronic properties and reactivity.
Uniqueness
2-But-3-ynyl-1-methylpyrrole is unique due to its specific substituents, which confer distinct reactivity and potential applications. The presence of the but-3-ynyl group allows for unique interactions and reactions that are not possible with simpler pyrrole derivatives.
Properties
IUPAC Name |
2-but-3-ynyl-1-methylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-4-6-9-7-5-8-10(9)2/h1,5,7-8H,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXZNGYZMTUNAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2373126.png)
![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)
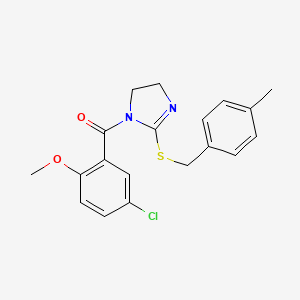
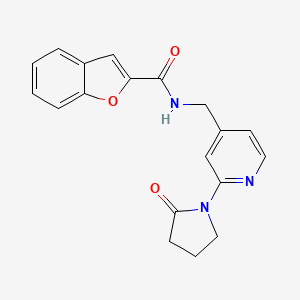

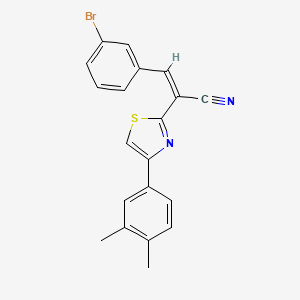
![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)
![3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B2373137.png)
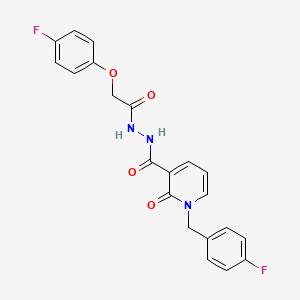
![2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2373142.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2373143.png)
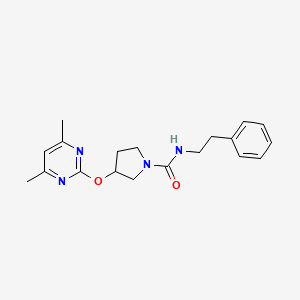
![Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B2373147.png)
